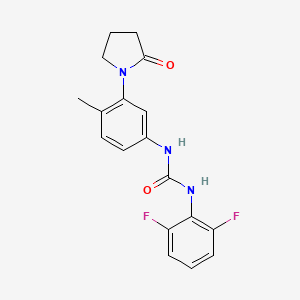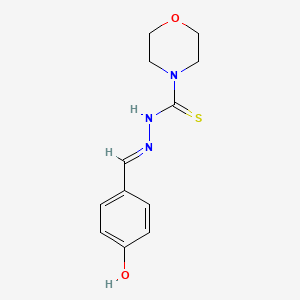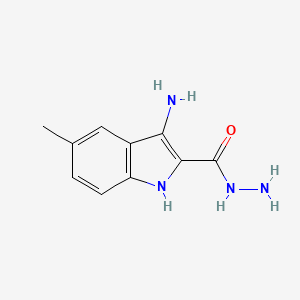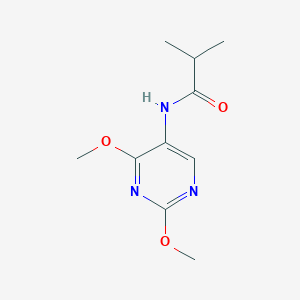
N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibition N-methyl isomers of pyrimidinone derivatives, similar in structure to N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide, have been synthesized and studied for their inhibitory activity on xanthine oxidase, an enzyme involved in oxidative stress and gout. The study demonstrates that these compounds show varying degrees of inhibition, indicating potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antibiotic Development Derivatives of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, structurally related to this compound, have been developed for use against pathogens of veterinary importance. This highlights the compound's relevance in the field of antibiotic research and development (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Cyclin-dependent Kinase Inhibition Pyrimidine derivatives, including those structurally similar to this compound, have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle progression. This suggests potential applications in cancer therapy (Wang et al., 2004).
Self-assembly and Hydrogen Bonding Studies Studies on the self-assembly of bis-2-ureido-4[1H]-pyrimidinones, related to this compound, focus on their stability and isomeric forms in solution and solid state. This research contributes to understanding molecular self-assembly and hydrogen bonding, with implications for material science and nanotechnology (Folmer, Sijbesma, Kooijman, Spek, & Meijer, 1999).
Antidepressant and Nootropic Agent Synthesis Synthesis of compounds containing pyrimidine units, structurally akin to this compound, has been investigated for their potential antidepressant and nootropic (cognitive enhancing) activities. This highlights the compound's relevance in the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Photophysical Properties and pH-Sensing Application Derivatives of pyrimidine, including those similar to this compound, have been developed with unique photophysical properties, demonstrating potential as pH sensors and in other novel applications in material science (Yan, Meng, Li, Ge, & Lu, 2017).
Molecular Structure Investigation N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, structurally related to this compound, has been the subject of extensive structural studies. This research aids in understanding the stability and electronic structure of such molecules, with implications for their pharmaceutical applications (Mansour & Ghani, 2013).
Antimycobacterial Activity N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, similar in structure to this compound, have shown promising antimycobacterial activity. This suggests potential applications in developing treatments for tuberculosis (Ghorab et al., 2017).
Propiedades
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRXVMXCZCPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

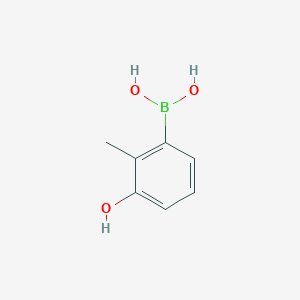

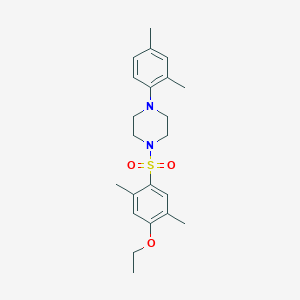
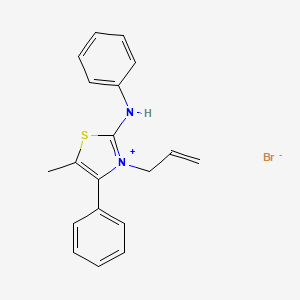
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
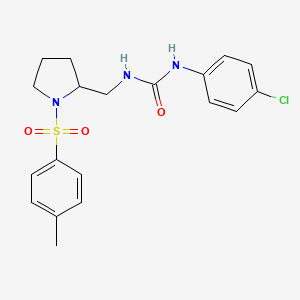
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
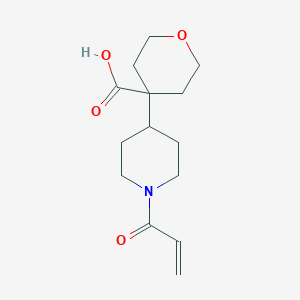
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
